![molecular formula C8H11BrN2O B050962 5-Bromo-2-(tert-butoxy)pyrimidine CAS No. 121487-13-6](/img/structure/B50962.png)
5-Bromo-2-(tert-butoxy)pyrimidine
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Overview
Description
5-Bromo-2-(tert-butoxy)pyrimidine is a chemical compound with the molecular formula C8H11BrN2O. It appears as a white to light yellow crystalline solid and is stable under normal conditions. This compound is primarily used as an intermediate in organic synthesis for the preparation of biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(tert-butoxy)pyrimidine typically involves the reaction of pyrimidine with tert-butanol under basic conditions, followed by bromination. The general steps are as follows:
Reaction with tert-butanol: Pyrimidine is reacted with tert-butanol in the presence of a base to form 2-(tert-butoxy)pyrimidine.
Bromination: The resulting 2-(tert-butoxy)pyrimidine is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to yield this compound[][2].
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(tert-butoxy)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of a base such as sodium hydride or potassium carbonate.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid or ester. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF).
Major Products
Substitution Products: Depending on the nucleophile used, products can include 5-amino-2-(tert-butoxy)pyrimidine, 5-thio-2-(tert-butoxy)pyrimidine, etc.
Coupling Products: Products from Suzuki-Miyaura coupling include various biaryl compounds, which are valuable intermediates in pharmaceutical and material science applications.
Scientific Research Applications
5-Bromo-2-(tert-butoxy)pyrimidine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of biologically active compounds for research purposes.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(tert-butoxy)pyrimidine depends on its specific applicationThe molecular targets and pathways involved are specific to the reactions it participates in, such as nucleophilic substitution or coupling reactions .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(tert-butyl)pyrimidine
- 2-(tert-Butoxy)-5-chloropyrimidine
- 2-(tert-Butoxy)-5-fluoropyrimidine
Uniqueness
5-Bromo-2-(tert-butoxy)pyrimidine is unique due to its specific substitution pattern and the presence of both a bromine atom and a tert-butoxy group. This combination makes it a versatile intermediate for various synthetic applications, offering unique reactivity compared to other similar compounds .
Biological Activity
5-Bromo-2-(tert-butoxy)pyrimidine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a pyrimidine ring with a bromine atom at the 5-position and a tert-butoxy group at the 2-position. Its molecular formula is C8H10BrN3O. The presence of the bromine atom enhances reactivity, while the tert-butoxy group contributes to solubility and stability in organic solvents.
Biological Activity Overview
Pyrimidine derivatives, including this compound, exhibit a wide range of biological activities such as:
- Anticancer : Studies suggest that brominated pyrimidines can inhibit various cancer cell lines by modulating kinase activity, which is crucial for cell signaling and proliferation.
- Antiviral : The compound may exhibit antiviral properties, potentially interacting with viral enzymes or receptors.
- Antibacterial : Similar derivatives have shown antibacterial effects, suggesting potential applications in treating bacterial infections.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. For instance, it may inhibit specific kinases involved in cell signaling pathways, leading to altered gene expression and metabolic activities. This modulation can influence processes such as cell proliferation and apoptosis.
Synthesis Methods
Several synthesis routes have been developed for this compound:
- Bromination of Pyrimidine Derivatives : The compound can be synthesized through the bromination of suitable pyrimidine precursors in the presence of tert-butyl alcohol.
- Functional Group Substitution : The bromine atom can be substituted with other functional groups to create diverse derivatives with tailored biological activities .
Anticancer Activity
A study conducted on various bromo-substituted pyrimidines indicated that this compound exhibited significant inhibitory effects on cancer cell lines. The compound was found to modulate the activity of certain kinases implicated in cancer progression, leading to reduced cell viability in vitro .
Antiviral Potential
Research has explored the antiviral efficacy of pyrimidine derivatives against viral infections. In one study, this compound was evaluated for its ability to inhibit viral replication in cell cultures, showing promising results that warrant further investigation into its mechanism of action against specific viruses .
Comparative Analysis of Related Compounds
The following table summarizes some related compounds and their key features:
Compound Name | Similarity | Key Features |
---|---|---|
5-Bromo-4,6-dimethoxypyrimidine | 0.72 | Contains methoxy groups enhancing solubility |
2-((5-Bromopyrimidin-2-yl)oxy)acetic acid | 0.71 | Features an acetic acid moiety for reactivity |
5-Bromo-2-(piperidin-4-yloxy)pyrimidine | 0.71 | Incorporates a piperidine group affecting activity |
5-Bromo-2,4-di-tert-butoxypyrimidine | 0.76 | Contains two tert-butoxy groups enhancing stability |
This table illustrates the diversity within pyrimidine derivatives while highlighting the unique characteristics of this compound.
Properties
IUPAC Name |
5-bromo-2-[(2-methylpropan-2-yl)oxy]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-8(2,3)12-7-10-4-6(9)5-11-7/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKQXRBCDUBUTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC=C(C=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557877 |
Source
|
Record name | 5-Bromo-2-tert-butoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121487-13-6 |
Source
|
Record name | 5-Bromo-2-tert-butoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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